methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate
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Overview
Description
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a hexanoyl group, and a methylbutanoate moiety. Its unique chemical properties make it a valuable subject of study in organic chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and esterification. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Coupling reaction: The protected amino acid is coupled with hexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the hexanoyl derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process by providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional sites. The hexanoyl group can interact with hydrophobic regions of proteins or enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate
- Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]-3-methylbutanoate
- Methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}butanoyl)amino]-3-methylbutanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the benzyloxycarbonyl group provides a protective function, while the hexanoyl group offers hydrophobic interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C20H30N2O5 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[2-(phenylmethoxycarbonylamino)hexanoylamino]butanoate |
InChI |
InChI=1S/C20H30N2O5/c1-5-6-12-16(18(23)22-17(14(2)3)19(24)26-4)21-20(25)27-13-15-10-8-7-9-11-15/h7-11,14,16-17H,5-6,12-13H2,1-4H3,(H,21,25)(H,22,23)/t16?,17-/m0/s1 |
InChI Key |
ZWOBJLUDGBFODW-DJNXLDHESA-N |
Isomeric SMILES |
CCCCC(C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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